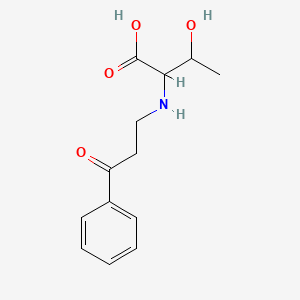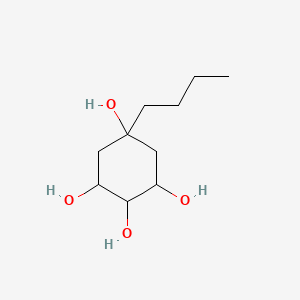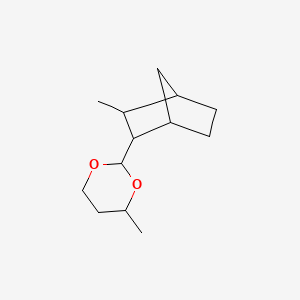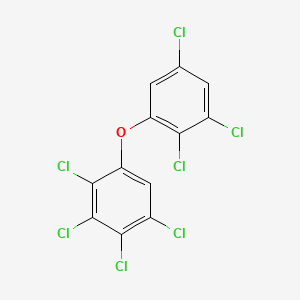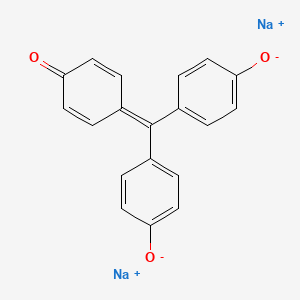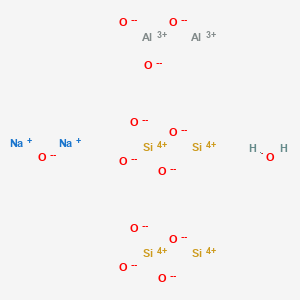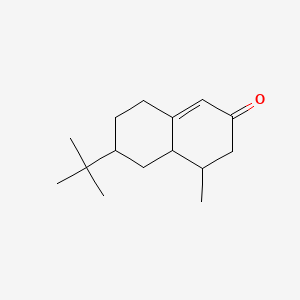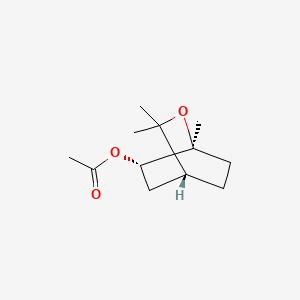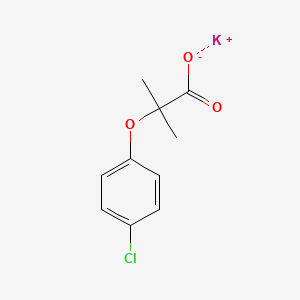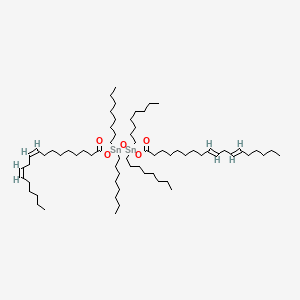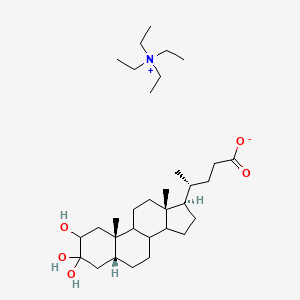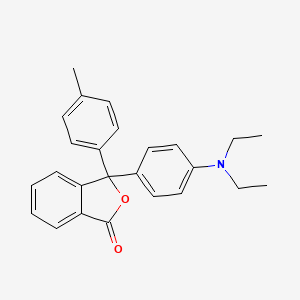
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a cyanoethyl group, an ethylamino group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate typically involves multiple steps. One common method includes the reaction of 3-amino-4-methoxyacetophenone with 2-cyanoethyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-((2-Cyanoethyl)(2-hydroxyethyl)amino)phenyl)acetamide: This compound is similar in structure but includes a hydroxyethyl group instead of an ethylamino group.
N-(2-cyanoethyl)acetamide: This simpler compound lacks the methoxyphenyl group and has different reactivity and applications.
Uniqueness
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
84030-50-2 |
|---|---|
Formule moléculaire |
C16H23N3O4 |
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
acetic acid;N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4) |
Clé InChI |
FVSAWYTZJIYXAZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


